ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative with a structurally complex substitution pattern. The core 2H-chromen-2-one (coumarin) scaffold is modified at three positions:
- Position 2: A ketone group (2-oxo).
- Position 3: An ethyl propanoate ester (-CH2CH2COOEt).
- Position 7: A 2-(diethylamino)-2-oxoethoxy substituent (-OCH2CON(C2H5)2).
- Positions 4 and 8: Methyl groups.
This compound’s structural uniqueness lies in the 7-position substituent, which introduces a tertiary amide (diethylamino-2-oxoethoxy) group. This modification distinguishes it from simpler coumarin derivatives and likely influences its physicochemical properties, such as solubility and lipophilicity.
Properties
IUPAC Name |
ethyl 3-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6/c1-6-23(7-2)19(24)13-28-18-11-9-16-14(4)17(10-12-20(25)27-8-3)22(26)29-21(16)15(18)5/h9,11H,6-8,10,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLPCZINYCZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a complex organic compound, is a member of the chromenone derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C22H29NO6
- Molecular Weight : Approximately 335.34 g/mol
- Structural Features : The compound features a chromenone core, which is significant for its interaction with various biological targets.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
The compound's structure suggests potential interactions with enzymes or receptors, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to cancer progression.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds within the chromenone family have shown cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis through caspase activation and modulation of mitochondrial pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Preliminary studies suggest:
- Cytokine Inhibition : this compound may reduce the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of chromenone derivatives:
-
Study on Cytotoxicity :
- A study demonstrated that chromenone derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxicity.
-
Inflammation Model :
- In an animal model of inflammation, administration of related compounds resulted in decreased swelling and reduced levels of inflammatory markers.
-
Mechanistic Study :
- Research utilizing molecular docking simulations suggested that this compound binds effectively to target proteins involved in cancer progression.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the chromenone core.
- Introduction of the diethylamino group via alkylation.
- Esterification to yield the final product.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, various analytical methods are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure |
| High-performance liquid chromatography (HPLC) | Assess purity |
| Mass Spectrometry (MS) | Determine molecular weight |
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound features the most complex 7-position substituent, incorporating a tertiary amide (diethylamino-2-oxoethoxy). The 2-oxopropoxy substituent (C19H22O6, ) replaces the hydroxy group with a ketone-containing ether chain, increasing molecular weight by ~38 g/mol compared to the hydroxy analog.
Molecular Weight Trends: The target compound’s molecular weight (~434.5 g/mol) is significantly higher than analogs due to the bulky diethylamino-2-oxoethoxy group. This could reduce aqueous solubility but improve membrane permeability .
Functional Group Implications: Hydroxy substituents (e.g., C17H20O5, ) confer polarity, favoring aqueous solubility but limiting lipid bilayer penetration. Ethyl propanoate at the 3-position is conserved in three compounds, suggesting its role as a stabilizing ester moiety for synthetic or metabolic purposes .
Implications of Substituent Variations
- Solubility: The diethylamino group in the target compound likely enhances solubility in polar organic solvents (e.g., DMSO) but reduces water solubility compared to hydroxy-substituted analogs.
- Synthetic Accessibility: The hydroxy-substituted analogs (e.g., C17H20O5) are synthetically simpler, as the diethylamino-2-oxoethoxy group requires multi-step functionalization .
Research Tools and Structural Characterization
The structural determination of such compounds likely employs crystallographic software like SHELXL () for refinement and WinGX/ORTEP () for visualization. These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, critical for understanding substituent effects on crystal packing and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
